2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile
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Overview
Description
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine substituents on its aromatic and aliphatic chains, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-iodopropanol.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with 3-iodopropanol in the presence of a base such as potassium carbonate to form an intermediate.
Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products such as carboxylic acids or ketones.
Reduction: Products like primary amines or alcohols.
Scientific Research Applications
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-fluorophenyl)-2-(3-iodopropoxy)acetonitrile
- 2-(4-bromophenyl)-2-(3-chloropropoxy)acetonitrile
Uniqueness
2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation can provide distinct properties compared to similar compounds with different halogen substituents.
Properties
CAS No. |
2751611-24-0 |
---|---|
Molecular Formula |
C11H11BrINO |
Molecular Weight |
380 |
Purity |
95 |
Origin of Product |
United States |
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